DTNA can act as a specific thiol blocker by forming disulfide bonds with thiol groups (also known as sulfhydryl groups) in proteins. This property allows researchers to:
The ability of DTNA to bind to thiol groups can also be used to modify the local environment around specific cysteine residues in proteins. This allows researchers to:
DTNA's disulfide structure can be used as a substrate to evaluate the activity of enzymes involved in protein disulfide thiol interchange (PDTI) reactions. These enzymes play a crucial role in various cellular processes, including protein folding and assembly. By monitoring the breakdown of DTNA by PDTI enzymes, researchers can:
6,6'-Dithiodinicotinic acid is a chemical compound with the molecular formula C₁₂H₈N₂O₄S₂ and a CAS number of 15658-35-2. This compound features a unique structure characterized by two thiol groups linked by a dithiolane ring, which plays a significant role in its chemical reactivity and biological activity. It is primarily recognized for its ability to interact with thiols, forming disulfides and 6-mercaptonicotinic acid as products of these reactions .
DTNA's mechanism of action relies on its high reactivity with thiols. By forming a disulfide bond with a specific thiol group on a protein, DTNA effectively blocks its function. This allows researchers to investigate the consequences of thiol modification on protein activity and understand the role of specific thiols in various biological processes [].
DTNA is classified as a mild irritant []. It can cause skin and eye irritation upon contact and respiratory irritation if inhaled []. Here's a summary of the safety information:
The biological activity of 6,6'-Dithiodinicotinic acid is primarily linked to its role as a sulfhydryl blocker. It interacts with various biomolecules, influencing cellular functions and biochemical pathways. Notably, it targets acetohydroxyacid synthase, an enzyme involved in branched-chain amino acid biosynthesis, leading to potential applications in metabolic studies . Additionally, it has been shown to affect cell function through its interactions with thiols and changes in gene expression.
Several synthesis methods have been developed for 6,6'-Dithiodinicotinic acid:
The applications of 6,6'-Dithiodinicotinic acid span various fields:
Studies have shown that 6,6'-Dithiodinicotinic acid interacts significantly with cellular components. For instance, it has been reported to enhance the reduction of thymocytes when incubated with specific concentrations of L-cysteine. This interaction underscores its role in modulating cellular redox states and influencing immune cell functions .
Several compounds share structural or functional similarities with 6,6'-Dithiodinicotinic acid. Here are some notable examples:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Nicotinic Acid | Contains a pyridine ring; involved in metabolism | Precursor for NAD+ synthesis |
2-Mercaptonicotinic Acid | Contains a single thiol group | More reactive due to the presence of one thiol |
Dithiothreitol | Two thiol groups; commonly used as a reducing agent | Widely used in protein biochemistry |
While these compounds exhibit some overlapping functionalities related to thiol interactions and biological activities, 6,6'-Dithiodinicotinic acid's unique dithiolane structure sets it apart in terms of specific reactivity and potential applications in both biochemical research and material science.
The most established method for synthesizing 6,6'-dithiodinicotinic acid involves the oxidation of 6-mercaptonicotinic acid. This process exploits the reactivity of thiol groups to form disulfide bonds. A typical procedure involves dissolving 6-mercaptonicotinic acid in a basic aqueous solution (pH 8–9) and oxidizing it using hydrogen peroxide (H₂O₂) or iodine (I₂) as the oxidizing agent. For instance, iodine-mediated oxidation proceeds via the formation of a mixed disulfide intermediate, yielding 6,6'-dithiodinicotinic acid with high purity. Reaction conditions such as temperature (25–40°C) and stoichiometric ratios (2:1 thiol-to-oxidizer) are critical for optimizing yields, which typically exceed 85%.
The chemical equation for this reaction is:
$$ 2 \, \text{HS-C₅H₃N(COOH)} + I₂ \rightarrow \text{S-S-(C₅H₃N(COOH))₂} + 2 \, \text{HI} $$
This method is favored for laboratory-scale synthesis due to its simplicity and reproducibility.
Hydrothermal synthesis leverages high-temperature aqueous conditions to facilitate disulfide bond formation. For example, 6,6'-dithiodinicotinic acid has been synthesized by reacting 6,6′-dithiodinicotinic acid precursors with copper(II) sulfate (CuSO₄) in dimethylformamide (DMF) under nitrogen atmosphere at 118°C for 24 hours. The reaction progresses through distinct color changes (pale blue → red), indicating sequential coordination and oxidation steps.
Chemical oxidation methods often employ chlorate salts in acidic media. A patent-described process uses sodium chlorate (NaClO₃) and sulfuric acid (H₂SO₄) to oxidize quinoline derivatives, yielding pyridine-2,3-dicarboxylic acid intermediates that are further functionalized. Copper oxide (CuO) acts as a catalyst in these reactions, with optimal conditions including temperatures of 99–101°C and a chlorate molar excess of 18%.
Electrochemical methods offer a sustainable alternative by using electric current to drive disulfide formation. Recent studies demonstrate the electrocatalytic reduction of disulfides using vitamin B₁₂ (cobalt-based catalyst) in a potassium phosphate buffer, achieving near-quantitative yields under mild conditions. This approach avoids stoichiometric oxidizers and is scalable for green chemistry applications.
Sonochemical synthesis utilizes ultrasonic irradiation to enhance reaction kinetics. For instance, tungsten disulfide (WS₂) nanosheets—a structurally analogous disulfide—have been synthesized via sonication in organic solvents, suggesting potential applicability to 6,6'-dithiodinicotinic acid production. Ultrasonic cavitation generates localized high temperatures and pressures, promoting S–S bond formation without requiring harsh reagents.
Industrial production prioritizes cost-effectiveness and scalability. A modified solvothermal reflux method has been developed for mass synthesis, using 50 mmol of CuSO₄ and 25 mmol of 6,6′-dithiodinicotinic acid in DMF to achieve a 90.2% yield (8.26 g per batch). Key advantages include reduced reaction time (24 hours vs. 6 days for traditional autoclave methods) and elimination of pyrazine, which simplifies purification.
Large-scale processes also employ continuous-flow reactors. A patent example describes a 300-gallon glass-lined reactor operating at 100°C with nitrogen purging, producing 124.0 lbs of product (55.1% yield) in 17 hours. Such systems integrate automated pH control and real-time monitoring to maintain consistency.
6,6'-Dithiodinicotinic acid has emerged as a versatile ligand for the construction of sophisticated metal-organic frameworks, demonstrating remarkable potential in generating both heterometallic coordination polymers and structurally complex networks [1] [3] [5]. The disulfide bridge in this compound undergoes strategic cleavage under hydrothermal conditions, facilitating the formation of diverse coordination architectures with unique properties [3] [5].
The synthesis of heterometallic coordination polymers utilizing 6,6'-dithiodinicotinic acid has yielded remarkable structural diversity and functional properties [1] [3]. The compound In₂Na(H₂O)₂(ddca)₃·4H₂O represents a significant achievement in bimetallic coordination polymer synthesis, produced through hydrothermal reaction of indium nitrate with 6,6'-dithiodinicotinic acid using sodium hydroxide as a pH modulator [1]. This heterometallic framework demonstrates the capacity of 6,6'-dithiodinicotinic acid to bridge multiple metal centers simultaneously, creating complex three-dimensional networks.
The copper-sulfur systems represent particularly noteworthy examples of coordination chemistry applications [3] [5]. The metal-organic framework {[Cu₂(6-Hmna)(6-mn)]·NH₄}n, synthesized through in situ cleavage of the sulfur-sulfur bond in 6,6'-dithiodinicotinic acid, exhibits a two-dimensional copper-sulfur plane structure [3]. This framework achieves extraordinary electrical conductivity of 10.96 S cm⁻¹, representing the highest electrical conductivity reported among metal-organic frameworks for single crystal measurements [3]. The structural arrangement features copper centers coordinated in tetrahedral geometry with sulfur atoms from the cleaved 6,6'-dithiodinicotinic acid, forming honeycomb-like structures in the crystallographic plane [3].
Additional copper-based coordination polymers include [Cu(6mna)]n, [CuCl(H6mna)(H₂O)₀.₃₃]n, and {[(CuI)₂H₂dtdn]·MeCN}n, each demonstrating distinct structural motifs and semiconductive behavior [17] [19]. These systems showcase the versatility of 6,6'-dithiodinicotinic acid in generating both one-dimensional and two-dimensional coordination architectures depending on reaction conditions and co-ligands employed [17] [19].
MOF Compound | Metal System | Crystal System | Space Group | Thermal Stability (°C) | Electrical Conductivity (S cm⁻¹) |
---|---|---|---|---|---|
In₂Na(H₂O)₂(ddca)₃·4H₂O | In-Na heterometallic | Not specified | Not specified | Not specified | Not specified |
{[Cu₂(6-Hmna)(6-mn)]·NH₄}n | Cu-S plane | Orthorhombic | Pna21 | 340 | 10.96 |
[Cu(6mna)]n | Cu-S 2D | Not specified | Not specified | Not specified | Semiconductive |
[CuCl(H6mna)(H₂O)₀.₃₃]n | Cu-S-Cl 1D | Not specified | Not specified | Not specified | Semiconductive |
{[(CuI)₂H₂dtdn]·MeCN}n | Cu-I-S 2D | Not specified | Not specified | Not specified | Semiconductive |
Comprehensive structural characterization of 6,6'-dithiodinicotinic acid-based metal-organic frameworks employs multiple analytical techniques, with X-ray diffraction and thermogravimetric analysis serving as primary characterization methods [1] [3] [7]. Single crystal X-ray diffraction analysis reveals detailed structural parameters, including coordination geometries, bond lengths, and crystallographic arrangements [1] [3].
The heterometallic indium-sodium coordination polymer demonstrates complex structural features through single crystal and powder X-ray diffraction measurements [1]. Thermogravimetric analysis provides critical information regarding thermal stability and decomposition profiles, with the copper-sulfur metal-organic framework showing stability up to 340°C [3]. Powder X-ray diffraction patterns confirm phase purity and crystalline integrity, with experimental patterns matching simulated structures derived from single crystal data [3].
X-ray photoelectron spectroscopy provides additional structural insights, particularly regarding oxidation states of metal centers [3]. For copper-based systems, characteristic peaks at 931.5 eV and 951.3 eV confirm the presence of copper(I) centers, crucial for understanding the electronic properties and conductivity mechanisms [3]. The coordination environment analysis reveals tetrahedral copper centers with copper-sulfur bond lengths ranging from 2.303 to 2.384 Å and copper-nitrogen bond lengths of 2.006 to 2.061 Å [3].
Technique | Parameter | Temperature Range (°C) | Key Findings |
---|---|---|---|
Single Crystal XRD | Unit cell parameters | Room temperature | Coordination geometry determination |
Powder XRD | Phase purity confirmation | Room temperature | Crystalline phase identification |
Thermogravimetric Analysis | Thermal decomposition profile | 25-800 | Stability up to 340°C for Cu-MOF |
Differential Thermal Analysis | Thermal transitions | 25-800 | Thermal event identification |
X-ray Photoelectron Spectroscopy | Oxidation states | Room temperature | Cu(I) oxidation state confirmed |
The development of catalytically active materials using 6,6'-dithiodinicotinic acid encompasses both enzyme-mimetic systems and redox-active complexes for diverse applications [12] [14] [16]. These materials demonstrate significant potential in biotechnology and biomedical applications through their unique structural and electronic properties.
The synthesis of peroxidase-like nanosheets represents a major advancement in enzyme-mimetic material development using 6,6'-dithiodinicotinic acid [12] [14]. Two-dimensional copper-sulfur metal-organic framework nanosheets exhibit remarkable peroxidase-like activity, catalyzing the oxidation of tetramethylbenzidine in the presence of hydrogen peroxide [12] [14]. These nanosheets are synthesized through a facile one-pot bottom-up reflux reaction, significantly increasing production quantity and reducing reaction time compared to traditional autoclave methods [12] [14].
The active sites for peroxidase-like activity are predominantly copper(I) centers rather than copper(II) centers typically found in other copper-based metal-organic frameworks [12] [14]. This unique coordination environment provides exceptional catalytic activity, with kinetic parameters comparable to reported copper-based metal-organic frameworks [12] [14]. The nanosheets demonstrate thickness less than 70 nanometers and maintain two-dimensional planar morphology [12] [14].
The peroxidase-like activity enables selective detection of glutathione against other amino acids, with sensitivity in the range of 5-60 μM and a detection limit of 1.64 μM [12] [14]. The inhibition of peroxidase-like activity by glutathione provides a simple strategy for colorimetric detection applications [12] [14]. The cost-effective synthesis and long-term stability of these nanosheets make them suitable for practical biosensing applications [12] [14].
MOF System | Active Site | Km (μM) | Vmax | Detection Range (μM) | Detection Limit (μM) |
---|---|---|---|---|---|
(Cu-S)n 2D nanosheets | Cu(I) centers | Similar to reported Cu-MOFs | Similar to reported Cu-MOFs | 5-60 (GSH) | 1.64 (GSH) |
Cu-based MOF reference | Cu(II) centers | Variable | Variable | Not specified | Not specified |
Natural peroxidase (comparison) | Heme iron | 10-100 | High | Not applicable | Not applicable |
The development of redox-active metal complexes utilizing 6,6'-dithiodinicotinic acid demonstrates significant potential for biomedical applications [15] [16] [18]. These complexes exhibit unique electrochemical properties arising from the coordination environment and metal-ligand interactions [15] [16]. The disulfide bridge in 6,6'-dithiodinicotinic acid provides redox-active sites that can participate in electron transfer processes essential for biomedical applications [15] [16].
Copper-based complexes demonstrate particularly interesting redox behavior, with cyclic voltammetry revealing multiple redox peaks corresponding to both ligand and metal center processes [3]. The irreversible electrochemical behavior suggests potential applications in electron transfer systems and biomedical devices [3]. The integration of copper-sulfur planes within metal-organic frameworks provides pathways for efficient charge transport, essential for biomedical sensor applications [3].
The small bandgap of 1.34 eV determined through diffuse reflection spectroscopy indicates semiconductor behavior suitable for biomedical electronics applications [3]. The low activation energy of 6 meV suggests efficient charge transfer mechanisms that could be exploited in biomedical sensing and therapeutic applications [3]. These properties, combined with the biocompatible nature of the constituent elements, position these materials as promising candidates for biomedical device development [3].
Synthesis Method | Temperature (°C) | Time | Yield (%) | Product Form | Advantages |
---|---|---|---|---|---|
Hydrothermal | 140 | 72 hours | 51.0 | Single crystals | High crystallinity |
Reflux (one-pot) | Reflux temperature | 1 day | 90.2 | Nanosheets | Mass production, reduced time |
Sonochemistry | 453 | Variable | Not specified | Nanoparticles | Nanoparticle formation |
Autoclave method | 140 | 6 days | ~50 | Single crystals | Pure crystals |
Irritant